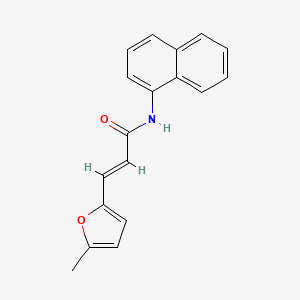![molecular formula C22H21NO2 B5755129 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and animals. Despite its toxicity, MPTP has been used extensively in research to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
作用机制
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione acts by selectively destroying dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. This compound is metabolized in the brain to form MPP+, a highly toxic compound that selectively accumulates in dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress. The resulting neuronal damage leads to the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the brain. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. This compound also causes mitochondrial dysfunction and oxidative stress, which contribute to the neuronal damage seen in Parkinson's disease. In addition, this compound has been shown to activate microglia and to induce the production of pro-inflammatory cytokines, which may contribute to the neuroinflammation seen in Parkinson's disease.
实验室实验的优点和局限性
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has several advantages and limitations for use in laboratory experiments. One advantage is that this compound selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. Another advantage is that this compound can be administered in a controlled manner, allowing researchers to study the dose-response relationship and the time course of neuronal damage. However, this compound is highly toxic and requires specialized equipment and expertise to handle safely. In addition, this compound-induced Parkinson's disease-like symptoms in animals may not fully replicate the human disease, limiting the translational potential of this model.
未来方向
There are several future directions for research on 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione and its role in Parkinson's disease. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neuronal damage. Another area of research is the use of this compound as a tool to study the role of neuroinflammation in Parkinson's disease. Additionally, researchers may explore the use of this compound in combination with other neurotoxins or genetic models to better understand the complex mechanisms underlying Parkinson's disease.
合成方法
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 2-acetylnaphthalene with piperidine, followed by oxidation and cyclization to form the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals in a well-equipped laboratory.
科学研究应用
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for this condition. This compound is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and animals. By studying the effects of this compound on the brain, researchers have been able to gain valuable insights into the underlying mechanisms of Parkinson's disease, including the role of oxidative stress, inflammation, and mitochondrial dysfunction.
属性
IUPAC Name |
2-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-15-13-17(23-11-5-2-6-12-23)10-9-16(15)14-20-21(24)18-7-3-4-8-19(18)22(20)25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBAJCLJKGOALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)

![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)
![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)